ANGELICA ACUTILOBA ROOT EXTRACT
Description
Properties
CAS No. |
164288-49-7 |
|---|---|
Molecular Formula |
C16H21N5O3S.C4H4O4 |
Origin of Product |
United States |
Phytochemical Characterization of Angelica Acutiloba Root Extract
Major Classes of Bioactive Compounds
The primary bioactive components of Angelica acutiloba root extract are a complex mixture of secondary metabolites. Chemical investigations have successfully isolated and identified dozens of individual compounds, revealing the intricate chemical nature of the extract. researchgate.net
Coumarins and their derivatives, particularly furanocoumarins, are significant components of Angelica species. researchgate.netsemanticscholar.org These compounds consist of a fused benzene (B151609) and α-pyrone ring system and are known for their various biological activities. researchgate.netsemanticscholar.org In Angelica acutiloba, furocoumarins are present and contribute to the plant's chemical profile. wikipedia.org These compounds are noted as a self-defense mechanism in the plant against predators. wikipedia.org
One study focusing on the leaves and stems of the plant quantified several furocoumarins, including xanthotoxin and bergapten, using high-performance liquid chromatography (HPLC). jst.go.jp While this analysis was not on the root, the presence of these compounds in the upper parts of the plant suggests their potential existence in the root as well. A comprehensive chemical investigation of Angelica acutiloba successfully isolated 11 distinct coumarins from the plant. researchgate.net
Table 1: Furocoumarins Quantified in Angelica acutiloba (Leaves & Stems) This interactive table provides data on the concentration of specific furocoumarins found in the leaves and stems of the plant.
| Compound | Concentration Range (μg/g) |
|---|---|
| Xanthotoxin | 65.4 - 271.0 |
| Bergapten | 137.4 - 299.3 |
| Psoralen | Below limit of quantification |
Data sourced from a study on angelicae leaves and stems. jst.go.jp
Phthalides are a hallmark chemical class in Angelica root extracts and are considered significant for their bioactivity. nih.gov The most prominent among these in Angelica acutiloba are Z-ligustilide and butylidenephthalide (B10783142). nih.govresearchgate.net Other related compounds identified include butyphthalide and a series of senkyunolides (e.g., Senkyunolide G, I, H). nih.govnih.gov The total content of detectable phthalides in the root has been measured at 4.57 mg/g in some analyses. nih.gov
Research has quantified these compounds, showing significant concentrations in the root. For instance, Z-ligustilide has been measured at 2.08 mg/g and senkyunolide I at 1.13 mg/g. nih.gov Another analysis found ligustilide (B1675387) concentrations ranging from 1678 to 12363 μg/g and butylidenephthalide from 199.3 to 362.5 μg/g in the plant's leaves and stems. jst.go.jp A detailed chemical study of A. acutiloba isolated 11 different phthalides. researchgate.net
Table 2: Major Phthalides in Angelica Root This interactive table details the concentration of key phthalides identified in the root.
| Compound | Concentration (mg/g) |
|---|---|
| Z-ligustilide | 2.08 |
| Senkyunolide I | 1.13 |
| Senkyunolide H | 0.58 |
| E-ligustilide | 0.36 |
| Z-butylidenephthalide | 0.26 |
| E-butylidenephthalide | 0.16 |
Data sourced from a study on Angelica sinensis, a closely related species. nih.gov
Angelica acutiloba root is a source of complex polysaccharides. nih.gov Hot water extraction yields water-soluble heteropolymers that have been a subject of structural and functional studies. nih.gov One of the well-characterized polysaccharides is an arabinogalactan (B145846). researchgate.netnih.gov This arabinogalactan is composed primarily of arabinose, galactose, rhamnose, and galacturonic acid. researchgate.netnih.gov These polysaccharides are considered important bioactive constituents of the root extract. nih.govthegoodscentscompany.com
The root of Angelica acutiloba contains approximately 2% volatile oils, which contribute to its characteristic aroma. wikipedia.org The composition of this essential oil has been analyzed using methods like steam distillation (SD) and headspace-solid phase microextraction (HS-SPME). nih.govresearchgate.net These analyses have identified a total of 61 different volatile compounds. nih.govresearchgate.net
The main constituents identified in the volatile fraction are 3n-butyl phthalide (B148349), gamma-terpinene (B192506), p-cymene, and cis-beta-ocimene. nih.govnih.govresearchgate.net The extraction method influences the relative amounts of these compounds; HS-SPME tends to yield higher amounts of highly volatile monoterpenes like gamma-terpinene and p-cymene, while SD yields more of the less volatile compounds such as 3n-butyl phthalide. nih.govresearchgate.net
Biosynthesis of Key Bioactive Compounds in Angelica Acutiloba Root
Phenylpropanoid Pathway and Related Metabolites
The phenylpropanoid pathway is a major and intricate metabolic route in plants, responsible for the synthesis of a wide array of secondary metabolites from the amino acid phenylalanine. This pathway is central to the production of numerous bioactive compounds found in the root of Angelica acutiloba. The initial steps of this pathway involve the conversion of phenylalanine into p-coumaroyl-CoA, a key intermediate that serves as a precursor for various classes of compounds.
From p-coumaroyl-CoA, the pathway branches out to produce a diverse range of metabolites, including phenolic acids, flavonoids, coumarins, and lignans. In Angelica acutiloba, this pathway is particularly important for the biosynthesis of various pharmacologically active constituents. Research has identified a significant number of these compounds in the root extract, highlighting the pathway's contribution to its chemical profile.
Key bioactive compounds derived from the phenylpropanoid pathway in Angelica acutiloba root include:
Phenolic Acids: Such as ferulic acid and chlorogenic acid.
Coumarins: Including scopoletin (B1681571) and xanthotoxin.
Phthalides: Notably ligustilide (B1675387), which is a characteristic compound in many Angelica species.
The concentrations of these metabolites can vary between different Angelica species and even among different cultivars and geographical locations of Angelica acutiloba, indicating a finely tuned regulation of the phenylpropanoid pathway.
Comparative Analysis of Key Phenylpropanoids in Angelica Species
The following table presents a comparison of the concentrations of five key marker compounds in Angelica sinensis and Angelica acutiloba from different origins, as determined by High-Performance Liquid Chromatography with Photodiode Array Detector (HPLC-PDA). The data highlights the significant variations in the chemical profiles of these closely related species. Data is presented as mean concentration in mg/g.
| Compound | Angelica sinensis (China) | Angelica acutiloba (Japan) | Angelica acutiloba (Vietnam) |
|---|---|---|---|
| Chlorogenic Acid | 0.123 | 0.045 | 0.051 |
| Ferulic Acid | 0.487 | 0.041 | 0.038 |
| Scopoletin | Not Detected | 0.012 | 0.015 |
| Xanthotoxin | Not Detected | 0.021 | 0.018 |
| Ligustilide | 1.892 | 0.178 | 0.201 |
Data sourced from a study on the simultaneous quantitative analysis of five components in Angelica sinensis and Angelica acutiloba. vienkiemnghiem.gov.vn
Enzymatic Regulation of Secondary Metabolite Production (e.g., PAL, C4H)
The biosynthesis of phenylpropanoids is tightly regulated by a series of enzymes that catalyze specific steps in the pathway. Among these, Phenylalanine Ammonia-Lyase (PAL) and Cinnamate 4-Hydroxylase (C4H) are two of the most critical and well-studied enzymes.
Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the first committed step in the phenylpropanoid pathway, the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid. This step is a key regulatory point, as it diverts phenylalanine from primary metabolism (protein synthesis) to secondary metabolism. The activity of PAL is often a rate-limiting factor for the entire pathway and is subject to regulation by various internal and external stimuli.
Cinnamate 4-Hydroxylase (C4H): Following the action of PAL, C4H, a cytochrome P450-dependent monooxygenase, catalyzes the hydroxylation of trans-cinnamic acid to p-coumaric acid. This is another crucial regulatory step that channels intermediates towards the biosynthesis of a vast array of downstream phenylpropanoid compounds.
The expression and activity of both PAL and C4H are known to be influenced by a variety of factors, including developmental stage, tissue type, and environmental stresses. For instance, studies on the related species Angelica gigas have shown that the expression of PAL and C4H genes is significantly induced by treatment with methyl jasmonate, a plant signaling molecule involved in defense responses. This suggests that the production of bioactive compounds in Angelica species can be enhanced in response to specific stimuli. While direct quantitative data on PAL and C4H gene expression in Angelica acutiloba root under various stresses is limited, research on other medicinal plants has consistently shown the upregulation of these enzymes in response to abiotic stresses like drought, salinity, and extreme temperatures.
Genetic and Environmental Factors Influencing Biosynthetic Pathways
The production and accumulation of bioactive compounds in Angelica acutiloba root are not static processes but are dynamically influenced by the plant's genetic makeup and the environment in which it grows.
Genetic Factors: Genetic diversity within Angelica acutiloba and its different varieties plays a significant role in determining the chemical profile of the root. Studies have shown that different cultivars of Angelica acutiloba can exhibit considerable variation in their metabolite profiles. For example, metabolic profiling has been successfully used to distinguish between good, moderate, and poor quality Angelica acutiloba roots based on their cultivar and cultivation area. nih.gov This indicates that the genetic background of the plant directly influences the efficiency and output of its biosynthetic pathways. Research into the genetic diversity of wild Angelica acutiloba populations has also revealed significant genetic differentiation, which likely contributes to variations in their secondary metabolite composition. nih.govcngb.org
Environmental Factors: A range of environmental factors can significantly impact the biosynthesis of secondary metabolites in Angelica acutiloba. These factors can act as stressors or signals that trigger changes in gene expression and enzyme activity within the phenylpropanoid pathway.
Altitude and Temperature: Studies on the related species Angelica sinensis have indicated that altitude and temperature are key environmental factors influencing its growth and chemical composition. mdpi.com Generally, higher altitudes can lead to increased production of certain secondary metabolites as a protective mechanism against factors like increased UV radiation. Temperature fluctuations can also modulate the activity of biosynthetic enzymes.
Cultivation Area: The geographical location where Angelica acutiloba is cultivated has a profound effect on its chemical composition. A study using metabolic profiling demonstrated clear discrimination between Angelica acutiloba roots from different cultivation areas, with variations in the levels of sugars, amino acids, and organic acids. nih.gov This suggests that soil composition, climate, and other location-specific factors influence the plant's metabolism.
Abiotic Stress: Abiotic stresses such as drought, salinity, and nutrient availability can induce the production of secondary metabolites in plants as a defense mechanism. While specific quantitative data for Angelica acutiloba is not extensively available, the general response of plants to such stresses involves the upregulation of the phenylpropanoid pathway, leading to an accumulation of phenolic compounds and other protective metabolites.
Influence of Cultivation Area on Primary Metabolites in Angelica acutiloba Root
This table illustrates the relative abundance of key primary metabolites in Angelica acutiloba roots of different quality grades, which are often associated with their cultivation area. The data is based on metabolic profiling using gas chromatography-time-of-flight-mass spectrometry.
| Metabolite | Good Quality | Moderate Quality | Bad Quality |
|---|---|---|---|
| Fructose (B13574) | Low | Moderate | High |
| Glucose | Low | Moderate | High |
| Phosphoric Acid | High | High | Low |
| Proline | High | High | Low |
| Malic Acid | High | High | Low |
| Citric Acid | High | High | Low |
Data adapted from a study on the metabolic profiling of Angelica acutiloba roots for quality assessment based on cultivation area and cultivar. nih.gov
Extraction, Isolation, and Analytical Methodologies for Angelica Acutiloba Root Extract
Extraction Techniques
The choice of extraction technique significantly influences the yield and composition of the resulting extract. Methods range from traditional solvent-based extractions to more specialized techniques for targeting specific types of molecules.
Solvent extraction is a primary method for obtaining compounds from Angelica acutiloba root. The polarity of the solvent determines which compounds are preferentially extracted.
Ethanol (B145695): Ethanol, often in aqueous solutions (e.g., 70% or 80% ethanol), is commonly used to extract a broad range of compounds. nih.govjst.go.jp In one method, pulverized root samples were extracted three times with 80% ethanol at room temperature for 24 hours each time. nih.gov Another approach involves sonicating the powdered root in 70% ethanol for a duration of 45 minutes. jst.go.jp
Methanol (B129727): Methanol is another effective solvent for extracting key compounds. For the quantification of (Z)-ligustilide, ultrasonic extraction with methanol for 30 minutes at room temperature has been utilized. nih.gov In other studies, powdered root was sonicated with methanol for 60 minutes at 50°C to simultaneously analyze five marker compounds. vienkiemnghiem.gov.vn
Hot Water: Hot water extraction mimics the traditional preparation of decoctions. This method is particularly effective for extracting water-soluble constituents like polysaccharides. thegoodscentscompany.comnih.gov
Other Solvents: Research has also explored the use of other solvents such as ethyl acetate, hexanes, and chloroform (B151607) to isolate different fractions of the root's chemical constituents. uottawa.ca
| Solvent | Methodology | Target Compounds/Purpose | Reference |
|---|---|---|---|
| 80% Ethanol | Maceration at 25°C for 3 x 24 hr | General extract for anti-photoaging studies | nih.gov |
| 70% Ethanol | Sonication for 45 min | Extraction of ten marker compounds | jst.go.jp |
| Methanol | Sonication for 30 min at room temp. | Quantification of (Z)-ligustilide | nih.gov |
| Methanol | Sonication for 60 min at 50°C | Simultaneous analysis of five marker compounds | vienkiemnghiem.gov.vn |
| Hot Water | Decoction/Hot water extraction | Extraction of water-soluble polysaccharides | thegoodscentscompany.comnih.gov |
Steam distillation is the primary technique used to extract volatile compounds, yielding an essential oil. koreascience.kr In this process, high-pressure steam is passed through the root material. mechotech.in The steam ruptures the plant's cell walls, releasing the volatile essential oils. The resulting mixture of steam and oil is then condensed, and the oil, being immiscible with water, is separated and collected. mechotech.in This method is particularly effective for isolating aromatic compounds like ligustilide (B1675387) and other phthalides that contribute to the root's characteristic scent. koreascience.kr
To quantify compounds like ferulic acid, which often exist in ester-linked forms within the plant's cell wall, a hydrolysis step is necessary. sci-hub.semdpi.com Alkaline hydrolysis has been demonstrated to be the most effective method for extracting ferulic acid from Angelica acutiloba root. sci-hub.senih.gov The procedure typically involves heating the powdered root (e.g., at 60°C for 2 hours) in a sodium hydroxide (B78521) (NaOH) solution (e.g., 0.5 mol/L). sci-hub.se This process cleaves the ester bonds, releasing the ferulic acid into the solution. mdpi.commendelnet.cz Comparative studies have shown that ferulic acid yields from alkaline hydrolysis are significantly higher—approximately eight times greater—than those obtained by heating in water alone, and vastly superior to extractions with ethanol or hexane, in which ferulic acid levels were either very low or below the limit of detection. sci-hub.seresearchgate.net
Chromatographic Separation and Identification
Following extraction, chromatographic techniques are essential for separating, identifying, and quantifying the individual chemical components within the complex extract.
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the quality control of Angelica acutiloba root extract. jst.go.jpnih.gov It is widely used for the simultaneous determination of multiple marker compounds. vienkiemnghiem.gov.vnnih.gov A Diode-Array Detector (DAD) is frequently paired with HPLC systems as it can provide spectral information across a range of wavelengths, aiding in peak identification and purity assessment. jst.go.jpjst.go.jp
The separation is typically achieved using a reverse-phase C18 column. jst.go.jpnih.gov The mobile phase often consists of a gradient mixture of an aqueous acidic solution (e.g., water with 1% acetic acid or 0.1% formic acid) and an organic solvent like methanol or acetonitrile. jst.go.jpnih.gov The flow rate is generally maintained around 1.0 mL/min. jst.go.jpnih.gov Detection wavelengths are selected based on the absorbance maxima of the target analytes; for instance, 320 nm is used for (Z)-ligustilide, while 325 nm has been used for the simultaneous analysis of ten different marker compounds. jst.go.jpnih.gov This validated HPLC-DAD method allows for the reliable identification and quantification of key constituents, making it possible to differentiate A. acutiloba from other related Angelica species. jst.go.jpnih.gov
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | COSMOSIL 5C18-MS-II (4.6 x 250 mm) | YMC C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Methanol / 1% Acetic Acid (7:3) | Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 40°C | Not specified |
| Detection Wavelength | 320 nm (for (Z)-ligustilide) | 325 nm (for multiple markers) |
| Reference | nih.gov | jst.go.jp |
Gas Chromatography-Mass Spectrometry (GC/MS)
Gas chromatography-mass spectrometry (GC/MS) is a powerful analytical technique used for the separation and identification of volatile and semi-volatile compounds within a sample. In the context of this compound, GC/MS has been instrumental in profiling primary metabolites.
One study utilized gas chromatography time-of-flight mass spectrometry (GC-TOF-MS) to analyze the metabolic profile of Angelica acutiloba roots. nih.gov This approach allowed for the identification of 22 metabolites, including a variety of sugars, amino acids, and organic acids. researchgate.net The identified compounds play a significant role in the quality assessment of the root, with variations in their concentrations correlating with different quality grades. nih.gov For instance, higher levels of phosphoric acid, proline, malic acid, and citric acid were found in good and moderate quality roots, while fructose (B13574) and glucose were more abundant in lower quality roots. nih.gov
The methodology for this type of analysis typically involves the extraction of metabolites from the powdered root using a solvent system, often a mixture of methanol and chloroform. researchgate.net An internal standard, such as ribitol, is added to aid in quantification. researchgate.net The extracted compounds are then derivatized to increase their volatility before being injected into the GC/MS system. The gas chromatograph separates the individual compounds based on their boiling points and interactions with the stationary phase of the column. As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique mass spectrum that allows for identification. journalcps.com
Below is a table summarizing the metabolites identified in this compound using GC-TOF-MS. researchgate.net
| No. | Compound | No. | Compound |
| 1 | Alanine | 12 | Threonine |
| 2 | Propanedioic acid | 13 | Malic acid |
| 3 | Valine | 14 | GABA |
| 4 | Phosphoric acid | 15 | Ornithine |
| 5 | Proline | 16 | Asparagine |
| 6 | Glycine | 17 | Citric acid |
| 7 | Succinic acid | 18 | Quinic acid |
| 8 | Propanoic acid | 19 | Fructose |
| 9 | Fumaric acid | 20 | Glucose |
| 10 | Serine | 21 | Galacturonic acid |
| 11 | Pipecolic acid | 22 | Inositol |
Thin Layer Chromatography (TLC)
Thin-layer chromatography (TLC) is a versatile and widely used chromatographic technique for the separation and qualitative analysis of non-volatile mixtures. youtube.com It is a valuable tool for the preliminary screening of phytochemicals in plant extracts, including those from Angelica acutiloba root. phytojournal.com
The principle of TLC is based on the differential partitioning of compounds between a stationary phase (a thin layer of adsorbent material, such as silica (B1680970) gel, coated on a plate) and a mobile phase (a solvent or solvent mixture that moves up the plate by capillary action). youtube.com The separation of compounds is determined by their affinity for the stationary and mobile phases. youtube.com
In the analysis of herbal extracts, a sample is dissolved in a suitable solvent and spotted onto the TLC plate. youtube.com The plate is then placed in a developing chamber containing the mobile phase. As the mobile phase ascends the plate, it carries the sample components with it at different rates, resulting in their separation into distinct spots. youtube.com
For the analysis of this compound, a typical TLC procedure might involve:
Stationary Phase: Silica gel G is a common choice. youtube.com
Mobile Phase: A mixture of solvents is used to achieve optimal separation. For example, a system of chloroform and methanol in a 90:1 ratio has been used. youtube.com
Sample Preparation: The dried extract is dissolved in a solvent like methanol. youtube.com
Detection: After development, the separated spots can be visualized under UV light or by spraying with a suitable reagent. phytojournal.com For instance, natural product polyethylene (B3416737) glycol reagent (NP/PEG reagent) can be used to detect certain compounds, which may appear as fluorescent bands under UV light. phytojournal.com
TLC is particularly useful for identifying the presence of specific classes of compounds, such as alkaloids, flavonoids, saponins, and tannins, through qualitative phytochemical screening. phytojournal.com It can also be used to compare the chemical profiles of different samples and to monitor the progress of extraction and purification processes.
Spectroscopic Characterization (e.g., NMR, Mass Spectrometry)
Spectroscopic techniques are indispensable for the structural elucidation of compounds isolated from natural sources like this compound. eurekaselect.com Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful methods used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR (proton NMR) spectroscopy provides detailed information about the structure of organic molecules by mapping the hydrogen atoms within a molecule. researchgate.net In the context of this compound, ¹H-NMR has been used for metabolic fingerprinting to evaluate the quality of the roots based on their geographical origin. nih.gov
A single ¹H-NMR spectrum of an aqueous extract can detect a wide range of metabolites. nih.gov The resulting spectral data, which appears as a series of peaks, can be analyzed using multivariate statistical methods to identify patterns and differences between samples. nih.gov For example, the most intense peaks in the ¹H-NMR spectra of Angelica root extracts are often found in the region associated with carbohydrates (3.3–4.0 ppm). researchgate.net Differences in the peak patterns in the aromatic region (5.5–8.5 ppm) can also be observed, indicating variations in the content of phenolic compounds. researchgate.net
Mass Spectrometry (MS): Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of compounds and to deduce their elemental composition and structure. eurekaselect.com When coupled with a chromatographic separation technique like liquid chromatography (LC) or gas chromatography (GC), MS becomes a highly sensitive and selective tool for analyzing complex mixtures.
Ultra-performance liquid chromatography-time-of-flight mass spectrometry (UPLC-TOF-MS) has been employed for the non-targeted metabolite fingerprinting of Angelica acutiloba roots. nih.gov This technique allows for the collection of high-resolution mass data for a wide range of compounds in a single run. nih.gov By analyzing the accurate mass measurements, it is possible to tentatively identify various secondary metabolites that contribute to the quality and bioactivity of the extract. nih.gov
Advanced Chemometric and Metabolomic Approaches for Extract Profiling
Chemometrics and metabolomics offer a holistic approach to analyzing the complex chemical composition of botanical extracts like Angelica acutiloba. wpmucdn.commdpi.com These advanced methodologies utilize sophisticated statistical and computational tools to analyze large datasets generated from analytical instruments, providing a comprehensive chemical fingerprint of the extract. wpmucdn.comnih.gov
Metabolomics is the systematic study of the complete set of small-molecule metabolites in a biological sample. nih.gov In the context of this compound, metabolomic studies often employ techniques like GC-MS and LC-MS to generate detailed chemical profiles. researchgate.netnih.gov These profiles can be used for quality control, to differentiate between cultivars, and to identify bioactive compounds. nih.govnih.gov
Chemometrics involves the application of multivariate statistical analysis to chemical data. wpmucdn.com Techniques such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) are commonly used to analyze the complex datasets generated in metabolomic studies. nih.govnih.gov
Principal Component Analysis (PCA): PCA is an unsupervised pattern recognition method that reduces the dimensionality of the data while retaining most of the variation. nih.gov It can be used to visualize the similarities and differences between samples. For example, PCA of GC-TOF-MS data has been used to successfully discriminate between good, moderate, and bad quality Angelica acutiloba roots based on their metabolic profiles. nih.gov
Partial Least Squares-Discriminant Analysis (PLS-DA): PLS-DA is a supervised method that is used to build a model that can classify samples into predefined groups. nih.gov This technique has been applied to ¹H-NMR data of Angelica acutiloba root extracts to create a reliable model for predicting their sensory quality. nih.gov
The integration of metabolomics with chemometrics provides a powerful platform for the comprehensive quality evaluation of this compound. nih.gov This approach allows for a more holistic understanding of the chemical composition and its relationship to the quality and potential efficacy of the extract. nih.gov
Pharmacological Activities and Molecular Mechanisms of Angelica Acutiloba Root Extract
Anti-inflammatory and Immunomodulatory Effects
Modulation of Inflammatory Mediators (e.g., PGE2, NO, Cytokines) in Murine Macrophages (RAW 264.7 cells)
Angelica acutiloba root extract and its constituents have demonstrated significant anti-inflammatory activity by modulating key inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. Research has shown that compounds isolated from the aerial parts of Angelica acutiloba, which are also present in the root, can potently inhibit the production of prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), and pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.gov
Among the isolated compounds, Z-ligustilide exhibited the most potent inhibitory effects on the production of these inflammatory mediators. nih.gov Falcarindiol and bergaptol (B1666848) also showed inhibitory activity, although to a lesser extent than Z-ligustilide. nih.gov Similarly, a water extract of Angelica acutilobae Radix (AA) was found to significantly inhibit the LPS-induced production of IL-6, TNF-α, Granulocyte-Colony Stimulating Factor (G-CSF), Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), and Macrophage Inflammatory Protein-1α (MIP-1α) in RAW 264.7 cells. koreascience.krscispace.com The extract inhibited IL-6 and MIP-1α at concentrations of 50 μg/mL, and TNF-α, G-CSF, and GM-CSF at concentrations of 50 and 100 μg/mL. koreascience.krscispace.com
| Compound/Extract | Cell Line | Stimulant | Inhibited Mediators |
|---|---|---|---|
| Z-ligustilide, Falcarindiol, Bergaptol | RAW 264.7 Macrophages | LPS | PGE2, NO, IL-6, TNF-α |
| Angelicae acutilobae Radix Water Extract | RAW 264.7 Macrophages | LPS | IL-6, TNF-α, G-CSF, GM-CSF, MIP-1α |
Inhibition of Histamine (B1213489) Release from Mast Cells
The extract of Angelica acutiloba has been shown to exert anti-allergic effects by directly targeting mast cells, which are crucial players in allergic reactions. An 80% ethanol (B145695) extract of A. acutiloba (AAE) was found to inhibit the compound 48/80-induced release of histamine from rat peritoneal mast cells (RPMCs). nih.govsci-hub.se Histamine is a primary mediator of allergic inflammatory reactions, causing symptoms like swelling, redness, and itching. sci-hub.se The inhibition of its release from mast cells suggests a mechanism by which this compound can mitigate immediate hypersensitivity reactions. nih.govsci-hub.se This action is a key component of its traditional use for allergic diseases. nih.gov
Impact on Inflammatory Cell Infiltration (e.g., in DSS-induced colitis models)
In animal models of inflammatory bowel disease, this compound has demonstrated the ability to reduce inflammatory cell infiltration. nih.gov In a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice, oral administration of Angelica acutiloba Kitagawa (AAK) extract significantly ameliorated histological damage. nih.gov This was evidenced by the preservation of the colon's architecture and a marked suppression of inflammatory cell infiltration into the colonic tissue. nih.gov By reducing the migration of immune cells to the site of inflammation, the extract helps to alleviate the tissue damage characteristic of colitis.
Downregulation of Serum Immunoglobulin E (IgE) Levels in Animal Models
Elevated levels of Immunoglobulin E (IgE) are a hallmark of allergic or atopic conditions. Research indicates that Angelica acutiloba extract can modulate this aspect of the immune response. In a murine model of DSS-induced colitis, treatment with the extract resulted in the downregulation of IgE levels in the isolated serum. nih.gov This finding points to the extract's potential to temper systemic allergic responses, as IgE is the primary antibody responsible for activating mast cells and triggering allergic reactions. nih.gov
Antioxidant Activities
Radical Scavenging Abilities (e.g., ABTS, Electron Donating Ability)
The ethanol extract of Angelica acutiloba root (AAEE) possesses significant antioxidant properties, including the ability to scavenge free radicals. nih.gov Its antioxidant capacity has been evaluated through various assays, such as the 2,2'-azino-bis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay and the electron donating ability test. nih.gov In one study, the AAEE at a concentration of 1,000 μg/mL demonstrated an ABTS radical scavenging ability of 62.5% and an electron donating ability of 74.7%. nih.gov These activities are attributed in part to the presence of phenolic compounds like polyphenols and flavonoids within the extract. nih.gov
| Antioxidant Assay | Extract Concentration | Activity (%) |
|---|---|---|
| ABTS Radical Scavenging Ability | 1,000 μg/mL | 62.5% |
| Electron Donating Ability | 1,000 μg/mL | 74.7% |
Superoxide (B77818) Dismutase (SOD)-like Activity
This compound has demonstrated notable antioxidant properties, including Superoxide Dismutase (SOD)-like activity. In one study, an ethanol extract of the root (AAEE) exhibited SOD-like activity of 43.7% at a concentration of 1,000 μg/mL. nih.gov This activity is significant in the context of cellular protection against oxidative stress, as SOD is a crucial enzyme in the dismutation of superoxide radicals into oxygen and hydrogen peroxide. The SOD-like activity of this compound suggests its potential to mitigate the damaging effects of reactive oxygen species. nih.govnih.gov
Mitigation of Oxidative Stress in Cellular Models
The antioxidant capabilities of this compound extend to the mitigation of oxidative stress in cellular models. Research has shown that treatment with the extract can protect cells from induced oxidative damage. For instance, in human dermal fibroblasts, the extract demonstrated a protective effect against ultraviolet-ray-induced photo-aging, a process heavily mediated by oxidative stress. nih.govresearchgate.net This protection is attributed to the extract's ability to scavenge free radicals and modulate cellular antioxidant defenses. nih.gov The presence of polyphenolic compounds and flavonoids in the extract likely contributes to these effects. researchgate.net
Neuropharmacological Effects
Neuroprotective Properties in Animal Models of Cerebral Ischemia
This compound has shown significant neuroprotective effects in animal models of cerebral ischemia. nih.govmdpi.com In a rat model of repeated cerebral ischemia, administration of the root extract demonstrated a protective effect against neuronal damage. researchgate.net This neuroprotection is crucial in the context of stroke and other ischemic brain injuries, where neuronal death is a primary consequence. The extract's ability to preserve neuronal integrity under ischemic conditions highlights its therapeutic potential for cerebrovascular disorders. nih.gov
Enhancement of Hippocampal Acetylcholine (B1216132) Levels
A key aspect of the neuropharmacological activity of this compound is its ability to enhance acetylcholine (ACh) levels in the hippocampus. mdpi.com Studies in rat models of cerebral ischemia have shown that the extract can upregulate the release of ACh. nih.govresearchgate.net Acetylcholine is a critical neurotransmitter for learning and memory, and its diminished levels are associated with cognitive decline. By increasing hippocampal ACh, the extract may help to ameliorate memory deficits associated with neurodegenerative conditions. researchgate.net
Prevention of Apoptosis in Neuronal Cells
This compound has been found to prevent apoptosis, or programmed cell death, in neuronal cells. mdpi.com In a rat model of repeated cerebral ischemia, the extract was shown to inhibit ischemia-induced apoptosis in the hippocampus. nih.govresearchgate.netresearchgate.net This anti-apoptotic effect is a significant component of its neuroprotective properties, as it directly counteracts the cell death pathways activated by ischemic injury. koreascience.kr
Effects on Memory Deficits in Animal Models
Consistent with its effects on acetylcholine levels and neuronal survival, this compound has been shown to improve memory deficits in animal models. mdpi.com In rats with ischemia-impaired memory, oral administration of the extract led to improvements in performance on memory tasks. nih.govresearchgate.net These findings suggest that the extract's multifaceted neuropharmacological actions, including its anti-apoptotic and acetylcholine-enhancing effects, translate into functional cognitive benefits. nih.gov
Interactive Data Tables
SOD-like Activity of this compound
| Extract Concentration (μg/mL) | SOD-like Activity (%) |
|---|
Neuropharmacological Effects of this compound in a Rat Model of Cerebral Ischemia
| Effect | Observation | Reference |
|---|---|---|
| Neuroprotection | Demonstrated protective effect against neuronal damage. | nih.govresearchgate.net |
| Hippocampal Acetylcholine | Upregulated the release of acetylcholine. | nih.govresearchgate.netresearchgate.net |
| Apoptosis Prevention | Inhibited ischemia-induced apoptosis in the hippocampus. | nih.govresearchgate.netresearchgate.net |
Metabolic Regulation
This compound has demonstrated significant effects on metabolic processes in various animal models. Research highlights its potential in modulating glucose and lipid metabolism, offering insights into its mechanisms of action against metabolic dysregulation.
Attenuation of Insulin (B600854) Resistance and Promotion of Glucose Homeostasis in Animal Models
Studies have shown that this compound can effectively alleviate insulin resistance. In a study involving rats with insulin resistance induced by a high-fructose diet, oral administration of the extract demonstrated notable improvements in insulin sensitivity. The effects were comparable to those of pioglitazone, a conventional insulin-sensitizing drug. The extract was found to reduce the homeostasis model assessment for insulin resistance (HOMA-IR) and increase the composite whole-body insulin sensitivity index (ISIcomp). Furthermore, treatment with the extract ameliorated elevated levels of glycosylated hemoglobin and hyperinsulinemia. koreascience.kr
In another animal model using spontaneously hypertensive rats fed a high-fat diet, Angelica acutiloba extract improved insulin resistance. This was evidenced by a decrease in blood glucose levels and plasma insulin concentrations. researchgate.net The extract's ability to enhance the action of insulin is partly attributed to its capacity to promote the translocation of glucose transporter subtype 4 (GLUT4) in muscle tissue, a critical step for glucose uptake. koreascience.kr
Increase in Hepatic Glycogen (B147801) Content
In addition to its effects on insulin sensitivity and gluconeogenesis, this compound has been found to enhance the storage of glucose in the liver. Studies have reported an increase in hepatic glycogen accumulation following treatment with the extract. koreascience.kr This suggests that the extract promotes the conversion of glucose into glycogen for storage, thereby helping to maintain glucose homeostasis.
Amelioration of Advanced Glycation End-Product (AGE)-Mediated Renal Injury in Diabetic Animal Models
Advanced glycation end-products (AGEs) are harmful compounds that are implicated in the pathogenesis of diabetic complications, including nephropathy. Research in streptozotocin-induced diabetic rats has demonstrated that this compound can mitigate AGE-mediated renal injury. nih.gov Treatment with the extract led to a partial decrease in high plasma glucose levels and ameliorated alterations in renal function parameters such as urinary albumin and creatinine (B1669602) clearance. nih.gov
The protective mechanism involves the attenuation of several pathological processes in the kidneys of diabetic rats. The extract was shown to reduce the increased expression of nuclear factor-κB (NF-κB) and transforming growth factor-β1 (TGF-β1), both of which are involved in inflammatory and fibrotic pathways. nih.gov Furthermore, it decreased the accumulation of fibronectin, a major component of the extracellular matrix that contributes to glomerular damage. The extract also lowered the levels of AGEs, their receptor (RAGE), and Nε-(carboxymethyl)lysine in the kidneys, indicating a direct impact on the glycation process and its downstream effects. nih.gov
Impact on Lipid Metabolism (e.g., fat accumulation) in Animal Models
This compound has demonstrated significant anti-obesity and antihyperlipidemic effects in animal models of high-fat diet-induced obesity. nih.gov Supplementation with a polyphenolic-rich extract resulted in a significant reduction in body weight gain, visceral fat-pad weights, and plasma lipid levels. nih.gov
The extract also led to dose-dependent reductions in hepatic triglyceride and cholesterol content, as well as a decrease in hepatic lipid droplet accumulation and the size of epididymal adipocytes. nih.gov The molecular mechanisms underlying these effects involve the modulation of key regulators of lipid metabolism. The extract was found to reverse the high-fat diet-induced downregulation of hepatic peroxisome proliferator-activated receptor-alpha (PPARα), a nuclear receptor that plays a crucial role in fatty acid oxidation. nih.gov Consequently, the expression of PPARα target genes, such as acyl-CoA oxidase (ACO) and cytochrome P450 isoform 4A1 (CYP4A1), was upregulated. nih.gov Concurrently, the extract lowered the elevated expression of hepatic sterol regulatory element-binding proteins (SREBPs), which are key transcription factors that control the synthesis of cholesterol and fatty acids. nih.gov These findings suggest that the extract attenuates fat accumulation by enhancing lipid metabolism through the PPARα pathway and downregulating lipogenesis via the SREBP pathway.
Table 1: Effects of Angelica acutiloba Root Extract on Metabolic Parameters in Animal Models
| Parameter | Model | Effect | Reference |
|---|---|---|---|
| Insulin Resistance (HOMA-IR) | High-Fructose Diet Rats | ↓ | koreascience.kr |
| Insulin Sensitivity (ISIcomp) | High-Fructose Diet Rats | ↑ | koreascience.kr |
| Blood Glucose | High-Fat Diet SHRs | ↓ | researchgate.net |
| Plasma Insulin | High-Fat Diet SHRs | ↓ | researchgate.net |
| Hepatic PEPCK Expression | High-Fructose Diet Rats | ↓ | koreascience.kr |
| Hepatic Glycogen Content | High-Fructose Diet Rats | ↑ | koreascience.kr |
| Renal AGEs & RAGE | Diabetic Rats | ↓ | nih.gov |
| Body Weight Gain | High-Fat Diet Obese Rats | ↓ | nih.gov |
| Visceral Fat | High-Fat Diet Obese Rats | ↓ | nih.gov |
| Plasma Lipids | High-Fat Diet Obese Rats | ↓ | nih.gov |
| Hepatic Triglycerides | High-Fat Diet Obese Rats | ↓ | nih.gov |
| Hepatic PPARα Expression | High-Fat Diet Obese Rats | ↑ | nih.gov |
| Hepatic SREBPs Expression | High-Fat Diet Obese Rats | ↓ | nih.gov |
SHRs: Spontaneously Hypertensive Rats; HOMA-IR: Homeostasis Model Assessment for Insulin Resistance; ISIcomp: Composite Whole Body Insulin Sensitivity Index; PEPCK: Phosphoenolpyruvate Carboxykinase; AGEs: Advanced Glycation End-Products; RAGE: Receptor for Advanced Glycation End Products; PPARα: Peroxisome Proliferator-Activated Receptor-alpha; SREBPs: Sterol Regulatory Element-Binding Proteins. ↑ indicates an increase, and ↓ indicates a decrease.
Dermatological Applications and Anti-Photoaging Mechanisms (in vitro and animal models)
The ethanol extract of Angelica acutiloba root has been investigated for its potential in preventing and alleviating skin photoaging, a process largely driven by ultraviolet (UV) radiation. nih.gov Studies in human dermal fibroblasts have elucidated several mechanisms through which the extract exerts its protective effects.
The extract demonstrates significant antioxidant activity, which is crucial in combating the oxidative stress induced by UV radiation. nih.govresearchgate.net This is attributed to its content of polyphenols and flavonoids. nih.gov Its antioxidant capacity has been confirmed through various assays, including electron donating ability, radical scavenging activity, and superoxide dismutase (SOD)-like activity. nih.govresearchgate.net
A key aspect of skin aging is the degradation of the extracellular matrix, particularly collagen. This compound has been shown to both promote collagen synthesis and inhibit its degradation. nih.govnih.gov In cultured human dermal fibroblasts, the extract significantly increased the production of type I procollagen (B1174764). nih.govnih.gov
The degradation of collagen is primarily mediated by matrix metalloproteinases (MMPs). The extract has been found to reduce the expression and activity of MMP-1 (collagenase) and MMP-2 (gelatinase) in a dose-dependent manner following UV exposure. nih.govnih.gov Conversely, the expression of tissue inhibitor of metalloproteinase-1 (TIMP-1), a natural inhibitor of MMPs, was found to increase at both the mRNA and protein levels after treatment with the extract. nih.gov
Furthermore, recent research has highlighted the role of an active component of the extract, ligustilide (B1675387), in reducing and even reverting signs of skin aging in mice. advancedsciencenews.comworldhealth.net This effect is linked to the compound's ability to eliminate senescent cells, which accumulate with age and contribute to tissue dysfunction and the visible signs of aging. advancedsciencenews.comworldhealth.net The extract's anti-inflammatory properties also contribute to its dermatological benefits. myrevea.comspecialchem.com
Table 2: Dermatological and Anti-Photoaging Effects of Angelica acutiloba Root Extract (in vitro)
| Mechanism | Model | Effect | Reference |
|---|---|---|---|
| Antioxidant Activity | Cell-free assays | ↑ | nih.govresearchgate.net |
| Type I Procollagen Production | Human Dermal Fibroblasts | ↑ | nih.govnih.gov |
| MMP-1 Expression (UV-induced) | Human Dermal Fibroblasts | ↓ | nih.govnih.gov |
| MMP-2 Activity (UV-induced) | Human Dermal Fibroblasts | ↓ | nih.govnih.gov |
| TIMP-1 Expression (UV-induced) | Human Dermal Fibroblasts | ↑ | nih.gov |
| Collagenase Inhibition | Cell-free assay | ↑ | nih.govd-nb.info |
| Elastase Inhibition | Cell-free assay & Human Dermal Fibroblasts | ↑ | nih.govd-nb.info |
MMP: Matrix Metalloproteinase; TIMP: Tissue Inhibitor of Metalloproteinase. ↑ indicates an increase/stimulation, and ↓ indicates a decrease/inhibition.
Promotion of Collagen Synthesis
This compound has been shown to stimulate the production of type I procollagen, a precursor to collagen, which is the primary structural protein in the dermal connective tissue. nih.govnih.gov In studies utilizing human dermal fibroblasts, treatment with an ethanol extract of Angelica acutiloba root (AAEE) resulted in a significant, dose-dependent increase in the synthesis of type I procollagen. nih.govresearchgate.net This action is crucial for maintaining the skin's structural integrity and strength, counteracting the age-related decline in collagen production. nih.gov
| Concentration of AAEE (µg/mL) | Relative Procollagen Production (%) |
|---|---|
| 25 | ~110% |
| 50 | ~115% |
| 100 | ~120% |
| 200 | ~125% |
Data derived from studies on human dermal fibroblasts, showing a dose-dependent increase compared to untreated controls. nih.govresearchgate.net
Inhibition of Collagenase and Elastase Activity
The extract demonstrates a protective effect on the skin's structural proteins by inhibiting key degradative enzymes. nih.gov It has been found to significantly inhibit the activity of collagenase, the enzyme responsible for breaking down collagen. nih.govresearchgate.net At a concentration of 10 mg/mL, an ethanol extract of the root showed a 50.4% inhibition of collagenase activity. nih.gov
Furthermore, the extract effectively inhibits elastase, the enzyme that degrades elastin, a protein critical for skin elasticity and resilience. nih.govresearchgate.net This inhibitory action was observed in both cell-free and cell-based assays. In a cell-free assay, the extract achieved 30.9% elastase inhibition at 10 mg/mL. nih.govresearchgate.net In UVA-exposed human dermal fibroblasts, the extract reduced elastase activity in a dose-dependent manner. nih.govresearchgate.net
| Enzyme | AAEE Concentration | Inhibition (%) | Assay Type |
|---|---|---|---|
| Collagenase | 10 mg/mL | 50.4% | Cell-free |
| Elastase | 10 mg/mL | 30.9% | Cell-free |
| Elastase | 25 µg/mL | 12.9% | Human Dermal Fibroblasts |
| 50 µg/mL | 17.8% | ||
| 100 µg/mL | 27.5% | ||
| 200 µg/mL | 28.2% |
Data compiled from in vitro studies demonstrating the extract's ability to inhibit enzymes responsible for the degradation of collagen and elastin. nih.govresearchgate.net
Regulation of Matrix Metalloproteinase (MMP) Expression
This compound plays a regulatory role in the expression of matrix metalloproteinases (MMPs), a family of enzymes that degrade extracellular matrix proteins. nih.gov Exposure to ultraviolet (UV) radiation is a known trigger for increased MMP expression, leading to photoaging. nih.govresearchgate.net Studies have shown that the extract can dose-dependently reduce UV-induced expression of MMP-1 (interstitial collagenase). nih.govnih.gov At concentrations of 50, 100, and 200 µg/mL, the extract significantly decreased MMP-1 protein expression by 4.8%, 12.2%, and 14.6%, respectively, in human dermal fibroblasts. nih.gov The effect was even more pronounced at the transcriptional level, with MMP-1 mRNA expression being reduced by 49.8%, 60.9%, and 85.8% at the same respective concentrations. nih.gov
The extract also effectively reduces the activity of MMP-2 (gelatinase A), which is involved in degrading type IV collagen in the basement membrane. nih.gov Treatment with the extract led to a significant, dose-dependent decrease in MMP-2 activity, with a 100 µg/mL concentration reducing activity by 36.6%. nih.gov
Increase in Tissue Inhibitor of Metalloproteinases (TIMP)-1 Expression
In conjunction with downregulating MMPs, this compound upregulates the expression of their natural inhibitors. The extract has been found to significantly increase the expression of Tissue Inhibitor of Metalloproteinases (TIMP)-1, which binds to and inactivates MMPs, thereby protecting the extracellular matrix from degradation. nih.gov In human dermal fibroblasts, treatment with the extract at concentrations of 50, 100, and 200 µg/mL led to a dose-dependent increase in TIMP-1 mRNA expression by 26.4%, 32.5%, and 44.1%, respectively. nih.govresearchgate.net A significant increase in TIMP-1 protein expression was also observed, although it was not dose-dependent. nih.govnih.gov
| Target Molecule | AAEE Concentration (µg/mL) | Effect (% Change vs. Control) | Level of Regulation |
|---|---|---|---|
| MMP-1 | 50 | -49.8% | mRNA Expression |
| 100 | -60.9% | ||
| 200 | -85.8% | ||
| TIMP-1 | 50 | +26.4% | mRNA Expression |
| 100 | +32.5% | ||
| 200 | +44.1% | ||
| MMP-2 | 100 | -36.6% | Enzyme Activity |
Summary of the extract's impact on the expression and activity of key molecules involved in extracellular matrix remodeling in human dermal fibroblasts. nih.gov
Effects on Hyperpigmentation via Melanosome Complex Digestion
Beyond its effects on structural proteins, this compound addresses hyperpigmentation through a unique mechanism involving the digestion of melanosome complexes within keratinocytes. le.ac.uk In conditions like senile lentigo, there is an abnormal accumulation of large melanosome complexes in basal keratinocytes. le.ac.ukjst.go.jp The extract has been found to improve hyperpigmentation by enhancing lysosomal function in these cells. le.ac.ukresearchgate.net Specifically, it promotes the activity of lysosomal enzymes such as cathepsins. le.ac.ukteu.ac.jp This increased cathepsin activity facilitates the breakdown and digestion of the large melanosome complexes, leading to a dispersion of melanin (B1238610) granules and an improvement in pigmented spots. le.ac.ukresearchgate.net
Modulation of Cellular Proliferation and Apoptosis in Skin Cells
The accumulation of senescent (non-proliferating) cells in the dermis is a hallmark of skin aging. nih.gov this compound has been identified as having senolytic properties, meaning it can selectively induce death in these senescent cells while not affecting healthy, proliferating cells. nih.gov This effect is largely attributed to one of its active components, ligustilide. nih.gov Ligustilide selectively eliminates senescent fibroblasts by inducing apoptosis, a form of programmed cell death. nih.gov By removing these aged cells, which contribute to tissue dysfunction, the extract may help mitigate signs of skin aging. nih.gov
Influence on Mitochondrial Energy Metabolism and Autophagy Pathways in Skin Aging
Network pharmacology and bioinformatics analyses have predicted that key pharmaco-active compounds within Angelica acutiloba exert their anti-skin aging effects by modulating fundamental cellular processes. aging-us.com These analyses indicate that compounds in the extract are involved in regulating mitochondrial energy metabolism, which is crucial for maintaining cellular function and vitality. aging-us.com Furthermore, the mechanisms of these key compounds are predicted to involve the inhibition of the autophagy pathway. aging-us.com While autophagy is a critical cellular recycling process, its dysregulation is implicated in aging. By modulating these pathways, the extract may help maintain cellular homeostasis and combat the aging process at a metabolic level. aging-us.com
Anticancer and Antitumor Potential (in vitro and animal models)
The anticancer potential of this compound has been demonstrated, particularly through the activity of its polysaccharide components. A specific pectic polysaccharide fraction isolated from the root of Angelica acutiloba has shown potent antitumor activity in various animal models. nih.govthieme-connect.com This activity was observed against both ascitic (fluid) and solid tumors, indicating a broad spectrum of action. nih.govthieme-connect.com
The active polysaccharide, identified as AR-4E-2, was effective against ascitic forms of Sarcoma-180, IMC carcinoma, and Meth A fibrosarcoma. nih.govthieme-connect.com Furthermore, it demonstrated efficacy against the solid form of MM-46 carcinoma. nih.govthieme-connect.com These findings underscore the potential of constituents from Angelica acutiloba root as subjects for further oncological research.
However, research on other parts of the Angelica acutiloba plant provides insight into its potential mechanisms. Compounds extracted from Angelica acutiloba flowers, for instance, have been shown to inhibit the viability, proliferation, and migration of A549 lung cancer cells in vitro. These compounds were found to induce pyroptosis, a form of programmed cell death, suggesting that the plant possesses constituents capable of directly targeting cancer cell survival pathways.
One of the proposed mechanisms for the antitumor activity of this compound involves the modulation of the immune system, specifically the activity of macrophages. In a comparative study, the ethanolic extract from the roots of A. acutiloba was found to stimulate the generation of nitric oxide (NO) in mouse macrophage-like RAW 264.7 cells. This contrasts with the extract from Angelica gigas, which did not show the same effect. The stimulation of macrophage-produced NO by the A. acutiloba extract suggests a potential pathway for its antitumor effects, as NO can be a cytotoxic molecule against tumor cells.
Antimicrobial Effects (in vitro studies)
Despite the investigation of various plant extracts for their potential to inhibit oral pathogens and biofilm formation, specific studies detailing the effects of this compound on oral microbial growth or the formation of biofilms by bacteria such as Streptococcus mutans were not identified in the conducted research. While other species within the Angelica genus, such as Angelica dahurica, have been evaluated for antimicrobial activity against oral bacteria, this specific activity has not been documented for this compound. opastpublishers.com
Other Documented Biological Activities (in vitro and animal models)
This compound has demonstrated significant cardiovascular protective effects in animal models of hypertension. nih.govkarger.com In studies using spontaneously hypertensive rats (SHRs) fed a high-fat diet, the administration of Angelica acutiloba extract (AAE) was shown to have a clear antihypertensive effect. nih.govkarger.com
The extract effectively reduced the increase in systolic blood pressure and suppressed environmental stress-induced hypertension. nih.govkarger.com Mechanistically, this effect is linked to the suppression of angiotensin-converting enzyme (ACE) activity in the hypothalamus. nih.govkarger.com Furthermore, an ethanol extract of the root was found to significantly increase blood flow in the hind paw of stroke-prone spontaneously hypertensive rats (SHRSP), indicating a positive effect on regional blood circulation. nih.gov These findings suggest that the extract may offer cardiovascular protection by modulating blood pressure and improving blood flow. nih.govkarger.comnih.gov
Interactive Data Table: Summary of Pharmacological Activities
| Section | Activity | Model System | Key Findings |
|---|---|---|---|
| 5.6 | Antitumor Potential | Animal Models (Sarcoma-180, IMC carcinoma, Meth A fibrosarcoma, MM-46 tumor) | Polysaccharide fraction from the root showed potent antitumor activity against ascitic and solid tumors. nih.govthieme-connect.com |
| 5.6.2 | Macrophage-Produced Nitric Oxide (NO) | In Vitro (Mouse Macrophage-like RAW 264.7 cells) | Root extract stimulated the generation of NO, suggesting an immune-mediated antitumor mechanism. |
| 5.8.1 | Cardiovascular Protection | Animal Models (Spontaneously Hypertensive Rats) | Extract exerted antihypertensive effects, reduced systolic blood pressure, and suppressed hypothalamic ACE activity. nih.govkarger.com Increased regional blood flow. nih.gov |
Anti-allergic Effects (pre-clinical)
Pre-clinical research indicates that this compound possesses significant anti-allergic properties, primarily through the modulation of mast cell activity. Mast cells are pivotal in the initiation of allergic reactions, releasing a variety of inflammatory mediators upon activation. nih.govsci-hub.se Studies have demonstrated that an 80% ethanol extract of Angelica acutiloba (AAE) can effectively inhibit mast cell-derived allergic reactions. semanticscholar.org
In vitro, AAE has been shown to suppress the release of histamine from rat peritoneal mast cells (RPMCs) stimulated by compound 48/80. nih.gov Histamine is a key mediator responsible for the characteristic symptoms of allergic reactions such as itching, swelling, and redness. sci-hub.se Furthermore, in human mast cell-1 (HMC-1) cells, AAE dose-dependently inhibited the release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8), which are crucial in orchestrating the inflammatory cascade in allergic responses. nih.govsci-hub.se
The molecular mechanism underlying these effects involves the inhibition of specific signaling pathways. AAE was found to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) in stimulated HMC-1 cells. nih.gov These kinases are part of the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in the production of inflammatory mediators. By down-regulating the ERK and JNK pathways, the extract effectively curtails the inflammatory response initiated by mast cell activation. nih.gov
In vivo studies have further substantiated these findings. Oral administration of AAE was shown to inhibit passive cutaneous anaphylaxis in a rat model, a classic test for evaluating anti-allergic activity. nih.gov This effect is attributed to the extract's ability to prevent the increased vascular permeability induced by an allergic reaction. sci-hub.se Another preclinical study on rats with experimental allergic dermatitis demonstrated that the extract could alleviate the inflammatory response, as evidenced by a significant reduction in total leukocyte, neutrophil, lymphocyte, monocyte, and eosinophil counts. bslonline.org
Certain bioactive compounds within Angelica species have been identified as contributing to these anti-allergic effects. Polysaccharides, for instance, have been shown to inhibit the degranulation of mast cells, thereby reducing the release of histamine, β-hexosaminidase, and various pro-inflammatory cytokines. nih.gov This inhibition is mediated through the suppression of pathways such as Gab2/PI3-K/Akt and Fyn/Syk. nih.gov Falcarindiol, another compound found in the extract, has also been investigated, though its role in allergic responses is complex and may depend on the specific context. While some studies on related polyacetylenes suggest anti-inflammatory actions, others indicate that compounds like falcarinol (B191228) may have pro-allergic effects in the skin by acting as antagonists of cannabinoid CB1 receptors. nih.govnih.gov
Table 1: Pre-clinical Anti-allergic Effects of this compound and its Constituents
| Compound/Extract | Model System | Key Findings | Molecular Mechanism |
|---|---|---|---|
| This compound (AAE) | Human Mast Cell-1 (HMC-1) | Inhibited release of TNF-α, IL-6, and IL-8. nih.gov | Inhibition of ERK and JNK phosphorylation. nih.gov |
| This compound (AAE) | Rat Peritoneal Mast Cells (RPMCs) | Inhibited histamine release. nih.gov | Not specified |
| This compound (AAE) | Rat model of passive cutaneous anaphylaxis | Inhibited extravasation. nih.gov | Reduced vascular permeability. sci-hub.se |
| Angelica Polysaccharide (AP) | RBL-2H3 cells | Decreased release of histamine, β-hexosaminidase, LTC4, IL-1, IL-4, TNF-α, IL-6, and MCP-1. nih.gov | Downregulation of p-Fyn, p-Akt, p-P38, and NF-κB p65; inhibition of Ca2+ entry. nih.gov |
Anti-obesity Effects (pre-clinical)
Pre-clinical studies have highlighted the potential of this compound in the management of obesity and related metabolic disorders. A polyphenolic-rich extract of the root (AARE) has been shown to exert significant anti-obesity and antihyperlipidemic effects in high-fat diet (HFD)-induced obese rats. nih.gov
Oral administration of AARE for 8 weeks resulted in a significant reduction in body weight gain, visceral fat-pad weights, and plasma lipid levels in these animals. nih.gov Furthermore, the extract led to a dose-dependent decrease in hepatic triglyceride and cholesterol content, as well as a reduction in hepatic lipid droplet accumulation and the size of epididymal adipocytes. nih.gov These findings suggest that the extract can mitigate the accumulation of fat in both the liver and adipose tissue. nih.gov
The molecular mechanisms underlying these anti-obesity effects are linked to the regulation of key transcription factors involved in lipid metabolism. AARE was found to reverse the HFD-induced down-regulation of hepatic peroxisome proliferator-activated receptor-alpha (PPARα). nih.gov PPARα is a critical regulator of fatty acid oxidation, and its activation leads to an increase in the breakdown of fats. The extract also up-regulated the expression of PPARα target genes, including acyl-CoA oxidase (ACO) and cytochrome P450 isoform 4A1 (CYP4A1), which are enzymes involved in fatty acid metabolism. nih.gov
While studies on Angelica acutiloba specifically have focused on the whole extract, research on related Angelica species has identified compounds with potent anti-adipogenic properties. Decursin (B1670152) and decursinol (B1670153) angelate, coumarins found in Angelica gigas, have been shown to inhibit adipocyte differentiation. mdpi.comnih.gov They exert this effect by down-regulating the expression of key adipogenic transcription factors such as PPARγ and CCAAT/enhancer-binding protein α (C/EBPα). mdpi.com These compounds also reduce the expression of downstream targets like adipocyte fatty acid-binding protein (aP2), fatty acid synthase (FAS), and acetyl-CoA carboxylase (ACC), all of which are crucial for fat storage in adipocytes. mdpi.com The mechanism of action for decursin and decursinol angelate involves the activation of the β-catenin signaling pathway, which is known to suppress adipogenesis. mdpi.com
Table 2: Pre-clinical Anti-obesity Effects of this compound and Related Compounds
| Compound/Extract | Model System | Key Findings | Molecular Mechanism |
|---|---|---|---|
| This compound (AARE) | High-fat diet-induced obese rats | Reduced body weight gain, visceral fat, plasma lipids, and hepatic fat accumulation. nih.gov | Up-regulation of hepatic PPARα; down-regulation of hepatic SREBPs. nih.gov |
| Decursin and Decursinol Angelate | Human visceral adipose-derived stem cells | Inhibited adipocyte differentiation and triglyceride accumulation. mdpi.com | Down-regulation of PPARγ and C/EBPα; activation of the β-catenin signaling pathway. mdpi.com |
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| Acetyl-CoA carboxylase (ACC) |
| Acyl-CoA oxidase (ACO) |
| Adipocyte fatty acid-binding protein (aP2) |
| β-catenin |
| β-hexosaminidase |
| CCAAT/enhancer-binding protein α (C/EBPα) |
| c-Jun N-terminal kinase (JNK) |
| Cytochrome P450 isoform 4A1 (CYP4A1) |
| Decursin |
| Decursinol angelate |
| Extracellular signal-regulated kinase (ERK) |
| Falcarindiol |
| Falcarinol |
| Fatty acid synthase (FAS) |
| Fyn |
| Gab2 |
| Histamine |
| Interleukin-1 (IL-1) |
| Interleukin-4 (IL-4) |
| Interleukin-6 (IL-6) |
| Interleukin-8 (IL-8) |
| Leukotriene C4 (LTC4) |
| Monocyte chemotactic protein-1 (MCP-1) |
| NF-κB p65 |
| P38 |
| Peroxisome proliferator-activated receptor-alpha (PPARα) |
| Peroxisome proliferator-activated receptor-gamma (PPARγ) |
| PI3-K/Akt |
| Sterol regulatory element-binding proteins (SREBPs) |
| Syk |
Future Directions in Angelica Acutiloba Root Extract Research
Identification of Novel Bioactive Compounds and Their Specific Activities
While the primary chemical constituents of Angelica acutiloba root, such as phthalides and coumarins, are well-documented, the search for novel bioactive compounds with unique therapeutic activities remains a vibrant area of research. researchgate.net A recent chemical investigation of the root isolated 26 different compounds, including 11 coumarins, 11 phthalides, a sterol, two polyacetylenes, and one bisbenzopyran. researchgate.net Of these, several were identified for the first time in A. acutiloba. researchgate.net
Future research will focus on isolating these less-abundant compounds and rigorously characterizing their specific biological activities. A notable example is the recent identification of ligustilide (B1675387) as a promising senolytic compound, capable of selectively killing senescent (aging) cells by inducing apoptosis without affecting healthy proliferating cells. researchgate.netnih.gov This discovery opens new avenues for research into the extract's potential applications in age-related skin conditions. nih.gov The ongoing exploration aims to build a comprehensive library of all bioactive molecules within the extract, linking each to a specific function.
Table 1: Selected Bioactive Compounds and Their Investigated Activities
| Compound Category | Specific Compound | Investigated Activity | Reference(s) |
|---|---|---|---|
| Phthalides | Ligustilide | Senolytic (induces apoptosis in senescent cells) | researchgate.netnih.gov |
| Phthalides | (3S)-butylphthalide | Potent inhibitory effect on PI3Kα | researchgate.net |
| Polyacetylenes | Falcarinol (B191228), Falcarindiol | Antiproliferative | thegoodscentscompany.comtaylorandfrancis.com |
| Coumarins | Various | Antioxidant, Anti-inflammatory | nih.gov |
Elucidation of Complex Synergistic Mechanisms of Action of Multi-Component Extracts
A core principle of phytotherapy is that the therapeutic effect of a whole plant extract is often greater than the sum of its isolated constituents. This phenomenon, known as synergy, is a critical future research direction for Angelica acutiloba root extract. The extract contains a multitude of compounds, including phthalides, ferulic acid, and polysaccharides, which likely interact in complex ways to produce a therapeutic outcome. thegoodscentscompany.comnih.gov
Future studies will aim to move beyond single-compound analysis to investigate these synergistic interactions. For instance, researchers may explore how different compounds within the extract simultaneously modulate multiple biological pathways. An example could be the combined anti-inflammatory effect where one compound inhibits a pro-inflammatory enzyme while another downregulates the expression of inflammatory cytokines. Understanding these intricate networks is essential for explaining the holistic efficacy of the extract and will require sophisticated experimental designs and analytical models to map the interactions between its various bioactive components.
Application of Omics Technologies for Deeper Mechanistic Insights
The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is set to revolutionize the understanding of this compound. researchgate.networldscientific.com These high-throughput approaches provide a system-wide view of biological processes, offering profound insights into the extract's mechanisms of action and the factors influencing its quality. frontiersin.org
Transcriptomics: This technology analyzes the complete set of RNA transcripts in a cell, revealing how the extract influences gene expression. scienceopen.com Studies on Angelica species have used transcriptomics to identify key genes involved in the biosynthesis of active compounds like ferulic acid. scienceopen.com Future research can use this approach to see how human cells respond to the extract at the genetic level, identifying the pathways that are activated or suppressed.
Proteomics: By studying the entire set of proteins produced by an organism or system, proteomics can identify the specific protein targets of the extract's bioactive compounds. frontiersin.orgmdpi.com This can help to confirm mechanisms of action inferred from transcriptomic data and uncover novel therapeutic targets.
Metabolomics: This field involves the comprehensive analysis of metabolites in a biological sample. nih.gov Metabolomic fingerprinting, using techniques like gas chromatography-time-of-flight-mass spectrometry (GC-TOF-MS) and nuclear magnetic resonance (NMR) spectroscopy, has already been used to differentiate the quality of A. acutiloba roots based on their cultivation area and cultivar. nih.govresearchgate.net Future applications will involve using metabolomics to understand the metabolic changes in biological systems in response to treatment with the extract, providing a detailed picture of its physiological effects. researchgate.netnih.gov
Table 2: Application of Omics Technologies in Angelica acutiloba Research
| Omics Technology | Application | Potential Future Insights | Reference(s) |
|---|---|---|---|
| Transcriptomics | Analysis of gene expression in different root parts. | Identification of all genes and pathways modulated by the extract in target cells; understanding biosynthesis of active compounds. | researchgate.netscienceopen.com |
| Proteomics | Identification of proteins affected by plant-derived substances. | Pinpointing the direct protein targets of bioactive compounds; understanding post-translational modifications. | frontiersin.orgmdpi.com |
| Metabolomics | Quality assessment based on metabolite profiles; differentiation of cultivars and origins. | Mapping the metabolic reprogramming of cells after treatment; identifying biomarkers of response. | researchgate.netnih.govresearchgate.net |
Advanced Delivery Systems for Enhanced Bioavailability and Targeted Action (Pre-clinical)
A significant challenge with many plant-derived bioactive compounds is their low oral bioavailability, which can limit their therapeutic efficacy. taylorandfrancis.com For example, ligustilide is known to undergo extensive first-pass metabolism in the liver, reducing the amount that reaches systemic circulation. taylorandfrancis.com Future pre-clinical research will increasingly focus on developing advanced delivery systems to overcome this limitation. researchgate.netmdpi.com
These innovative systems aim to protect the active compounds from degradation in the gastrointestinal tract and enhance their absorption across cellular membranes. academicjournals.org Potential delivery technologies for this compound include:
Liposomes: Vesicles made of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds, improving their stability and absorption.
Nanoparticles: Solid lipid nanoparticles (SLNs) or polymeric nanoparticles can encapsulate the extract, offering controlled release and potentially targeting specific tissues. mdpi.com
Ethosomes and Transferosomes: Ultra-deformable vesicles designed for enhanced transdermal delivery.
By incorporating the extract into these advanced carriers, researchers aim to improve its pharmacokinetic profile, ensuring that a higher concentration of bioactive compounds reaches the target site. researchgate.net
Sustainability and Cultivation Practices for Consistent Phytochemical Profiles
The therapeutic consistency of a botanical extract is directly dependent on the quality and chemical consistency of the raw plant material. The phytochemical profile of Angelica acutiloba can be significantly influenced by genetic factors (cultivar) and environmental conditions, including cultivation area, soil type, and climate. nih.govwikipedia.org A key area of future research is the development of sustainable and standardized cultivation practices to ensure a consistent phytochemical profile from batch to batch.
Metabolomic studies have shown that the quality of A. acutiloba roots can be successfully discriminated based on their cultivation areas, with notable differences in the levels of sugars, amino acids, and organic acids. nih.gov Research has also explored how agricultural inputs, such as the amount of nitrogen fertilizer, can affect plant growth and root size. researchgate.net
Future efforts will focus on optimizing all aspects of cultivation, from seed selection to harvesting and post-harvest processing. This includes identifying the ideal growing conditions to maximize the yield of key bioactive compounds and establishing standardized protocols for farmers. ecocraftedlife.media This will not only improve the reliability and quality of the extract but also promote sustainable agricultural practices for this valuable medicinal plant.
Q & A
Q. What standardized extraction protocols ensure phytochemical consistency in Angelica acutiloba root extract?
Researchers should use Soxhlet extraction (for non-polar compounds), maceration (for heat-sensitive components), or hydrodistillation, followed by HPLC or GC-MS validation to quantify key bioactive compounds (e.g., ligustilide, ferulic acid). Standardization requires reporting solvent ratios, temperature, and duration, with reference to the CAS registry (164288-49-7) for chemical identity verification .
Q. Which analytical methods are most effective for characterizing bioactive compounds in this compound?
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS) are critical for structural elucidation. For quantification, combine UV-Vis spectroscopy with HPLC-DAD, particularly for phenolic acids and phthalides. Cross-reference spectral data with databases like PubChem to mitigate misidentification risks .
Q. How do researchers address geographical variability in phytochemical profiles of this compound?
Chemotyping via LC-MS or GC-MS is essential to map regional variations. Studies should report cultivation conditions (soil pH, climate) and use multivariate statistical analysis (e.g., PCA) to correlate environmental factors with compound abundance. Standardized reference materials from controlled growth environments are recommended for comparative studies .
Advanced Research Questions
Q. What experimental designs resolve contradictions in reported antioxidant capacities of this compound?
Apply the FINER framework (Feasible, Novel, Ethical, Relevant) to evaluate study quality. Conflicting results often arise from assay choice (e.g., DPPH vs. ORAC) or extraction solvents (polar vs. non-polar). Meta-analyses should stratify data by methodology, while in vitro models (e.g., H2O2-induced oxidative stress in keratinocytes) can standardize biological relevance .
Q. How can comparative studies isolate anti-inflammatory mechanisms of this compound from synthetic alternatives?
Use a dual-arm design: (1) In vitro assays (e.g., COX-2 inhibition in macrophages) to quantify IC50 values, and (2) in vivo models (e.g., carrageenan-induced edema in rodents) with dose-response analysis. Include positive controls (e.g., dexamethasone) and measure cytokine profiles (IL-6, TNF-α) via ELISA. Address batch variability by sourcing extracts from authenticated suppliers .
Q. What methodological challenges arise in isolating specific constituents for structure-activity relationship (SAR) studies?
Column chromatography (silica gel, Sephadex LH-20) is primary for isolation, but co-elution of structurally similar phthalides complicates purity. Countercurrent chromatography (CCC) improves resolution. Validate purity via melting point analysis and 1H-NMR, and use molecular docking simulations to predict bioactive conformations prior to in vitro testing .
Q. How do researchers evaluate the synergistic effects of this compound in multi-component formulations?
Apply factorial design experiments to test interactions. For example, combine the extract with Coix seed oil and assess antioxidant synergy via isobolographic analysis. Use LC-MS to monitor compound stability and HPLC to quantify degradation products under varying storage conditions (pH, temperature) .
Methodological Guidance
- Data Contradiction Analysis : Conduct systematic reviews using PRISMA guidelines to identify bias in extraction protocols or assay selection. Use funnel plots to detect publication bias in antioxidant studies .
- Experimental Reproducibility : Adhere to OECD guidelines for in vivo studies and report raw spectral data in supplementary materials. Cross-validate findings with independent labs using blinded sample analysis .
- Literature Utilization : Prioritize primary sources indexed in PubMed or Web of Science. Avoid consumer-grade databases; instead, use Reaxys for structure-searchable chemical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
